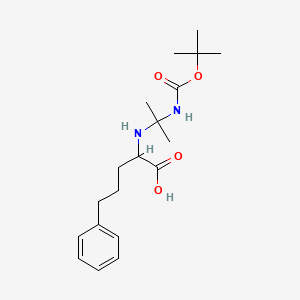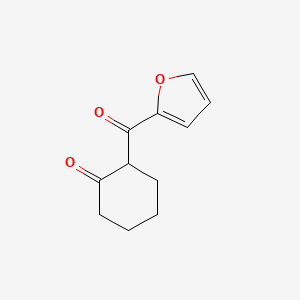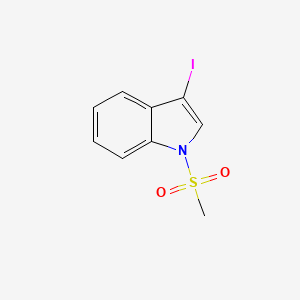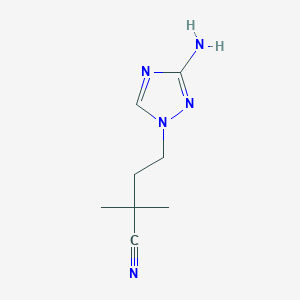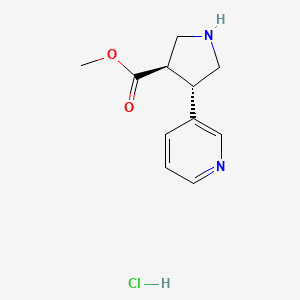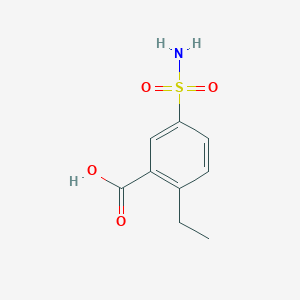
2-Ethyl-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the second position and a sulfamoyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-sulfamoylbenzoic acid typically involves the sulfonation of 2-ethylbenzoic acid. One common method is the reaction of 2-ethylbenzoic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the sulfonation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: this compound can be converted to 2-carboxy-5-sulfamoylbenzoic acid.
Reduction: The reduction of the sulfamoyl group can yield 2-ethyl-5-aminobenzoic acid.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the substituent introduced.
Applications De Recherche Scientifique
2-Ethyl-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, thereby blocking its activity. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-sulfamoylbenzoic acid
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Uniqueness
2-Ethyl-5-sulfamoylbenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other sulfamoylbenzoic acids, the ethyl group can enhance the compound’s lipophilicity and potentially improve its ability to penetrate cell membranes. This makes it a valuable compound for applications where increased cellular uptake is desired.
Propriétés
Formule moléculaire |
C9H11NO4S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
2-ethyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)(H2,10,13,14) |
Clé InChI |
JEVOOJVHYIOBTG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


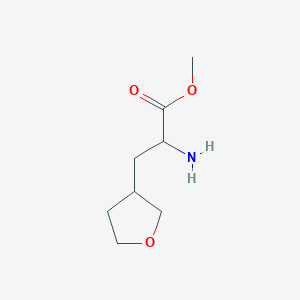
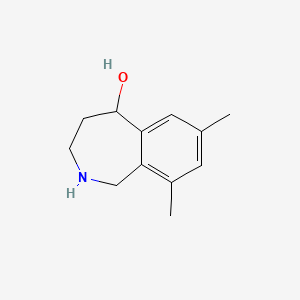
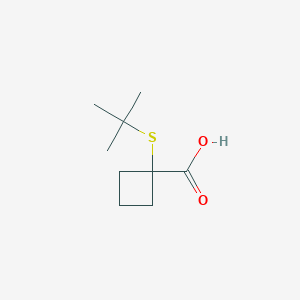
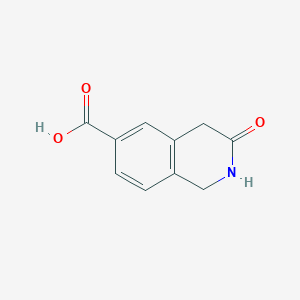
![1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
